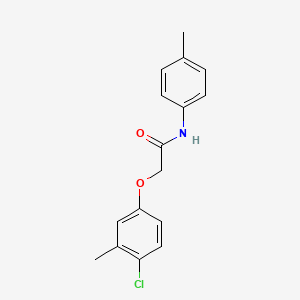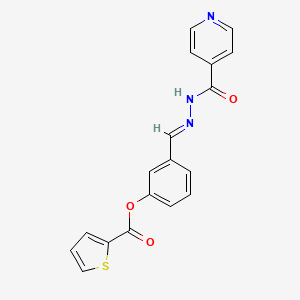![molecular formula C16H19N3O2 B5729425 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylonitrile derivatives, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug discovery and development.
作用机制
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and proteins in cells. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. This could lead to the development of more potent and selective 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile derivatives for drug discovery. Another potential direction is to investigate its potential applications in organic electronics and optoelectronics. This could lead to the development of new materials with unique electronic properties for various applications. Finally, further studies are needed to evaluate the safety and toxicity of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, which is essential for its potential use in clinical applications.
合成方法
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 4-morpholinecarboxylic acid to form the corresponding imine intermediate. The imine intermediate is then reacted with acrylonitrile to produce 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been optimized by various researchers to improve the yield and purity of the compound.
科学研究应用
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been studied for its potential applications in organic electronics and optoelectronics due to its unique electronic properties.
属性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(2)15-5-3-13(4-6-15)11-14(12-17)16(20)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKFKBTENQBOP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)


![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

